4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide is a sulfonamide.
Scientific Research Applications
Synthesis and Chemical Properties
This compound has been studied for its synthesis and various derivative formations. For instance, Hassan et al. (2009) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety, highlighting the compound's potential in creating diverse chemical structures (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009). Khashi et al. (2015) detailed the DMAP-catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the compound's versatility in chemical reactions (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Pharmacological Potential
Several studies have investigated the pharmacological potential of this compound and its derivatives. For example, Hafez and El-Gazzar (2009) examined the antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, suggesting its potential in cancer therapy (Hafez & El-Gazzar, 2009). Moreover, Werbel et al. (1973) studied the synthesis and antimalarial effects of related compounds, indicating its usefulness in combating malaria (Werbel, Elslager, & Chu, 1973).
properties
Product Name |
4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide |
---|---|
Molecular Formula |
C22H22ClN7O2S |
Molecular Weight |
484 g/mol |
IUPAC Name |
4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyltriazolo[4,5-d]pyrimidin-7-yl]amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H22ClN7O2S/c1-29(2)33(31,32)17-11-9-16(10-12-17)24-21-19-22(26-20(25-21)14-7-8-14)30(28-27-19)13-15-5-3-4-6-18(15)23/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,24,25,26) |
InChI Key |
OWCNMPULVFDBBD-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CC4)N(N=N3)CC5=CC=CC=C5Cl |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CC4)N(N=N3)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.